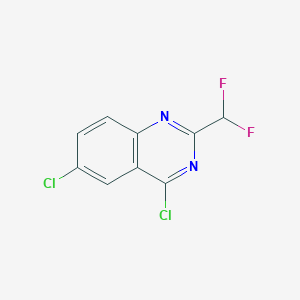

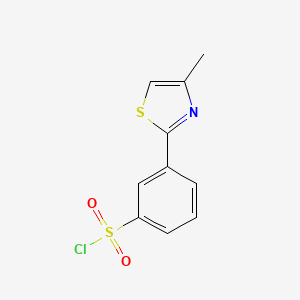

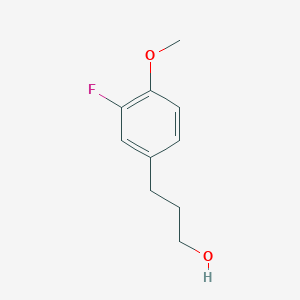

![molecular formula C10H9FN2O2 B1445235 {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341372-69-7](/img/structure/B1445235.png)

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

説明

“{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered rings that contain two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Molecular Structure Analysis

Oxadiazoles exist in four different isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The “{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol” compound belongs to the 1,2,4-oxadiazole isomer .

科学的研究の応用

Cancer Treatment

Scientific Field

Medical Oncology Application Summary: This compound is explored for its potential as a cytotoxic agent in cancer therapy. It’s part of the 1,3,4-oxadiazole scaffolds known for their anticancer properties. Methods of Application: Researchers use various cell lines to test the compound’s efficacy. It involves structural modifications to enhance cytotoxicity towards malignant cells. Results Summary: The compound has shown promising results in inhibiting growth factors and enzymes that contribute to cancer cell proliferation .

Enzyme Inhibition

Scientific Field

Biochemistry Application Summary: The compound serves as an enzyme inhibitor, targeting specific enzymes like thymidylate synthase, HDAC, and topoisomerase II. Methods of Application: Molecular docking and structure-activity relationship (SAR) studies are conducted to understand the interaction with biological targets. Results Summary: The compound has demonstrated the ability to inhibit telomerase activity and other enzymes involved in cancer progression .

Antimicrobial Activity

Scientific Field

Microbiology Application Summary: As part of the oxadiazole class, this compound is investigated for its antibacterial and antiviral activities. Methods of Application: Synthesis of derivatives and testing against various bacterial and viral strains. Results Summary: Some derivatives have shown strong antibacterial and antiviral activities, making them potential candidates for drug development .

Psychostimulant Research

Scientific Field

Psychopharmacology Application Summary: This compound is structurally similar to known psychostimulants and is studied for its potential effects on the central nervous system. Methods of Application: Research includes in vitro assays and in vivo animal models to assess the compound’s impact on monoamine neurotransmitter systems. Results Summary: Studies suggest that the compound may act as a substrate at monoamine transporters, releasing neurotransmitters like dopamine and norepinephrine .

Anticancer Drug Linkage

Scientific Field

Medicinal Chemistry Application Summary: The compound is used to create linkages with other anticancer agents, like 5-fluorouracil, to enhance therapeutic efficacy and reduce toxicity. Methods of Application: Synthesis of derivatives followed by molecular docking studies to evaluate interactions with cancer cell lines. Results Summary: Some linked compounds have shown more promising anticancer activity than standard treatments in human cancer cell lines .

Antibacterial Drug Development

Scientific Field

Pharmaceutical Sciences Application Summary: The antibacterial properties of the compound are being explored for the development of new antibacterial drugs. Methods of Application: Amidation reactions are used to synthesize derivatives, which are then tested against bacterial strains. Results Summary: The synthesized derivatives have confirmed structures and are undergoing further analysis for their antibacterial efficacy .

These applications demonstrate the versatility of {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol in various scientific fields. The compound’s potential in psychostimulant research, drug linkage for cancer treatment, and antibacterial drug development highlights its significance in advancing medical and pharmaceutical research. As with any scientific research, these applications are subject to ongoing study and validation through rigorous experimentation and clinical trials. The summaries provided are based on the available information from the search results and should be considered as a starting point for further investigation .

Antioxidant Activity

Scientific Field

Biochemistry Application Summary: This compound is investigated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Methods of Application: The compound is tested in vitro using assays like DPPH and ABTS to measure its free radical scavenging activity. Results Summary: Preliminary results indicate that the compound exhibits significant antioxidant activity, which could be beneficial in preventing various diseases related to oxidative stress .

Antidiabetic Activity

Scientific Field

Endocrinology Application Summary: The compound’s potential to act as an antidiabetic agent is being studied, given its influence on metabolic pathways. Methods of Application: Animal models of diabetes are used to evaluate the compound’s efficacy in regulating blood glucose levels. Results Summary: The compound has shown promise in lowering blood glucose levels in diabetic models, suggesting its potential as an antidiabetic medication .

Antiviral Drug Synthesis

Scientific Field

Virology Application Summary: Due to its structural features, the compound is used in the synthesis of new antiviral drugs. Methods of Application: The compound is incorporated into larger molecules that are designed to inhibit viral replication. Results Summary: Some derivatives have displayed the ability to interfere with the life cycle of viruses, offering a new avenue for antiviral therapy .

These additional applications further illustrate the broad spectrum of scientific research where {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol can be utilized. Its potential roles in antioxidant, antidiabetic, and antiviral drug synthesis underscore the compound’s versatility and importance in the field of medicinal chemistry. As with all scientific research, these potential applications are subject to ongoing investigation and require further studies to confirm their efficacy and safety .

特性

IUPAC Name |

[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHHLLMCXJOQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)

![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)